N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid
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Description
Synthesis Analysis
The synthesis of related antifolate compounds often involves multi-step chemical processes that yield inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), targeting the folate pathway in cancer cells. For example, Gangjee et al. (2005) synthesized compounds with potent inhibitory activity against both human DHFR and TS, utilizing a pyrrolo[2,3-d]pyrimidine scaffold conducive to dual inhibitory activity (Gangjee et al., 2005).
Scientific Research Applications
Synthesis and Antitumor Activity
- Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase : Novel compounds related to N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid were synthesized and found effective as antitumor agents, acting as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS) (Gangjee et al., 2005).
- Inhibition of Tumor Cell Growth : Another study reported the synthesis of classical antifolates with structures similar to N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid. These compounds showed inhibitory effects on the growth of several tumor cell lines in culture, indicating potential antitumor applications (Gangjee et al., 2007).
Enzyme Inhibition for Cancer Treatment
- Inhibition of Glycinamide Ribonucleotide Transformylase : The synthesis of the penta-glutamyl derivative of a compound structurally related to N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid was reported. This compound is a potent inhibitor of glycinamide ribonucleotide transformylase, a key enzyme in cancer cell metabolism (Styles & Kelley, 1990).
Novel Analogues and Antifolate Activity
- Development of Analogues with Enhanced Antifolate Activity : Research focused on the development of analogues of N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid, which were found to be potent inhibitors of DHFR and TS. These analogues demonstrated significant antifolate activity, crucial for anticancer strategies (Gangjee et al., 2008).
properties
IUPAC Name |
(2R)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O7/c20-15-14(17(29)24-19(21)23-15)12(25)7-3-9-1-4-10(5-2-9)16(28)22-11(18(30)31)6-8-13(26)27/h1-2,4-5,11H,3,6-8H2,(H,22,28)(H,26,27)(H,30,31)(H5,20,21,23,24,29)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMLDZYRTDSOMZ-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)N[C@H](CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857946 |
Source
|
Record name | N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid | |
CAS RN |
193281-05-9 |
Source
|
Record name | N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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